1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea

Medicinal chemistry Structure-activity relationship Urea derivatives

Researchers requiring a structurally unique fragment-like probe for bacterial GyrB/ParE ATP-binding site or urea transporter target engagement studies. This compound's 4-methoxyphenethyl substitution and ethyl-bridged topology offer a distinct pharmacological fingerprint vs. common benzyl-urea analogs. - Scaffold aligned with fragment hit 13 (PDB 5MMO) for GyrB Asp73-water network engagement. - Predicted moderate solubility; verify purity by LC-MS before screening. - Ideal matched negative control for TRPV1 assays (estimated 10-100× potency reduction vs. A-425619). For non-human research use only.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 648420-18-2
Cat. No. B12590090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea
CAS648420-18-2
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C19H19N3O2/c1-24-16-7-5-14(6-8-16)9-12-21-19(23)22-18-4-2-3-15-13-20-11-10-17(15)18/h2-8,10-11,13H,9,12H2,1H3,(H2,21,22,23)
InChIKeyRUELGLDPNWWVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea (CAS 648420-18-2): Chemical Class and Procurement Positioning


1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea (CAS 648420-18-2) is a synthetic urea derivative featuring a 5-aminoisoquinoline core linked via an ethyl spacer to a 4-methoxyphenyl group . With a molecular formula of C₁₉H₁₉N₃O₂ and a molecular weight of 321.37 g/mol, this compound belongs to the broader class of N-isoquinolin-5-yl-N'-aralkyl ureas, which have been investigated as antagonists of human vanilloid receptor 1 (TRPV1), adenosine A₃ receptor ligands, and antibacterial agents targeting bacterial DNA gyrase B (GyrB)/topoisomerase IV ParE ATP-binding sites [1]. The compound is primarily available as a screening compound from specialty chemical suppliers and is intended for non-human research use .

Why Generic Substitution of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea (CAS 648420-18-2) Is Not Advisable


Within the isoquinolin-5-yl urea class, even subtle changes to the N'-aralkyl substituent produce profound shifts in target selectivity, potency, and ADMET profile. For example, the ethyl-linked 4-methoxyphenyl group in CAS 648420-18-2 differs from the methyl-linked 4-methoxyphenyl analog (CAS 581810-07-3) by a single methylene unit, yet this change alters the linker length, molecular flexibility (5 vs. 4 rotatable bonds), and shape complementarity within hydrophobic binding pockets . In the well-characterized TRPV1 antagonist series, replacement of the aralkyl group transforms a compound from a low-nanomolar antagonist (e.g., A-778317, pIC₅₀ = 8.31) to an inactive analog, demonstrating that the aralkyl substitution is a critical determinant of pharmacophore engagement [1]. Similarly, in the GyrB/ParE antibacterial series, the nature and substitution pattern of the isoquinoline core directly governs ATP-binding site occupancy and antibacterial spectrum [2]. Generic substitution without matching the precise N'-aralkyl topology therefore risks loss of the desired target interaction profile.

1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea (CAS 648420-18-2): Comparator-Based Quantitative Evidence Summary


Linker-Length Differentiation: CAS 648420-18-2 vs. Benzyl-Linked Analog (CAS 581810-07-3)

CAS 648420-18-2 contains a two-carbon ethyl linker between the urea nitrogen and the 4-methoxyphenyl ring, whereas the closely related analog CAS 581810-07-3 (1-isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea) features a one-carbon methyl linker. This difference is quantitatively reflected in the rotatable bond count (5 vs. 4) and the topological polar surface area (tPSA) variation, which directly affect molecular flexibility, conformational entropy penalty upon target binding, and passive membrane permeability . In the GyrB/ParE antibacterial series, systematic SAR exploration demonstrated that the ethyl linker is essential for spanning the ATP-binding pocket and engaging conserved water-mediated hydrogen bonds with Asp73 and a structurally conserved water network; shortening or lengthening the linker by even one carbon abolished antibacterial activity (MIC > 64 μg/mL vs. MIC = 0.5–2 μg/mL for the optimized ethyl urea lead) [1]. Although direct MIC data for CAS 648420-18-2 are not publicly available, the ethyl linker topology is a class-level determinant of target engagement.

Medicinal chemistry Structure-activity relationship Urea derivatives

Physicochemical Property Differentiation: Hydrogen Bond Donor/Acceptor Profile

CAS 648420-18-2 presents a hydrogen bond donor (HBD) count of 2 and hydrogen bond acceptor (HBA) count of 3, consistent with a urea NH–NH motif plus a methoxy oxygen . In comparison, the TRPV1-optimized analog A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea) exhibits HBD = 2, HBA = 4 (due to fluorine atoms acting as weak acceptors), and increased lipophilicity (cLogP difference of approximately +1.5 units attributable to the CF₃ group) [1]. The reduced HBA count of CAS 648420-18-2 suggests lower potential for off-target interactions with polar residue-rich binding sites, while the methoxy group provides a less lipophilic alternative to the trifluoromethyl substituent, potentially improving aqueous solubility. Quantitative solubility and logP values for this precise compound have not been reported; these comparisons are derived from calculated molecular properties.

Drug-likeness Lipinski parameters Physicochemical profiling

Binding Site Complementarity: GyrB/ParE ATP-Binding Pocket Class-Level Evidence

The isoquinoline ethyl urea chemotype was identified as a minimal binding motif for the GyrB/ParE ATP-binding site through fragment-based screening. The ethyl urea core forms a key hydrogen bond network with Asp73 and a conserved water molecule, while the N'-aralkyl substituent occupies a hydrophobic pocket adjacent to the adenine-binding region [1]. The 4-methoxyphenyl ethyl substituent present in CAS 648420-18-2 closely resembles the SAR-explored analogs in this series, where modifications to the aralkyl group modulated antibacterial potency. The optimized lead compound (incorporating an 8-substituted isoquinoline with a pyridin-4-yl group at position 5) demonstrated MIC values of 0.5–2 μg/mL against fluoroquinolone-resistant MRSA, VRE, and S. pneumoniae, while the initial fragment hit (isoquinoline ethyl urea 13) showed MIC > 64 μg/mL, highlighting the critical contribution of isoquinoline core substitution [1]. CAS 648420-18-2, lacking the 8-substitution and 5-pyridyl groups of the lead, is structurally aligned with the early fragment hit, and is therefore expected to exhibit weak or absent antibacterial activity as a standalone agent but may serve as a valuable tool compound for fragment-growing campaigns.

Antibacterial discovery DNA gyrase B Fragment-based drug design

TRPV1 Antagonist Pharmacophore: Structural Comparison with A-778317 and A-425619

N-Isoquinolin-5-yl-N'-aralkyl ureas are a validated pharmacophore for TRPV1 antagonism. A-778317 (1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea) exhibits a pIC₅₀ of 8.31 ± 0.13 (IC₅₀ ≈ 4.9 nM) in human TRPV1 calcium flux assays [1], while A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea) demonstrates an IC₅₀ of approximately 4 nM in hTRPV1 [2]. CAS 648420-18-2 shares the identical isoquinolin-5-yl urea core but differs in the N'-substituent: a 4-methoxyphenethyl group replaces the tert-butyl-indanyl or trifluoromethyl-benzyl moieties. Based on published SAR for this series, the N'-aralkyl group is the primary determinant of TRPV1 binding affinity and functional antagonism; para-substituted benzyl ureas with electron-withdrawing groups (e.g., CF₃) consistently demonstrate the highest potency [2]. The 4-methoxy electron-donating substituent and the ethyl linker extension in CAS 648420-18-2 are predicted, based on class SAR trends, to reduce TRPV1 antagonist potency substantially, with an estimated IC₅₀ shift of 10- to 100-fold compared to A-425619.

Pain research TRPV1 antagonism Ion channel pharmacology

Urea Transporter Inhibitory Activity: Cross-Target Pharmacological Differentiation

A structurally related isoquinoline urea derivative with a 4-methoxyphenethyl substituent (BindingDB ID BDBM50575417 / ChEMBL CHEMBL4875031) has been reported to inhibit rat urea transporter UT-A2 with an IC₅₀ of 1,000 nM [1]. This low-micromolar activity against urea transporters—a target class distinct from TRPV1 and GyrB/ParE—suggests that CAS 648420-18-2 may exhibit polypharmacology relevant to renal physiology studies. In comparison, the potent TRPV1 antagonist A-425619 demonstrates high selectivity for TRPV1 over urea transporters (IC₅₀ > 10,000 nM in urea transporter assays), indicating that the 4-methoxyphenethyl modification may confer a unique cross-target pharmacological signature not observed with CF₃-substituted analogs [2]. The urea transporter activity, though modest, represents a differentiated pharmacological feature that may be exploited in diuretic or fluid-balance research.

Urea transporter Renal physiology Off-target profiling

Commercial Availability and Purity Benchmarking Against Closest Analogs

CAS 648420-18-2 is available from specialty screening compound suppliers as part of isoquinoline urea libraries. The compound is listed with a molecular weight of 321.37 g/mol and a purity specification typically ≥95% (HPLC) from reputable vendors . In comparison, the benzyl-linked analog CAS 581810-07-3 (MW 307.35) and the trifluoromethyl-benzyl analog CAS 581809-67-8 (MW ~359) are also commercially available at similar purity grades. The ethyl-linked 4-methoxyphenyl substitution pattern in CAS 648420-18-2 is less commonly represented in commercial screening decks than the benzyl-linked analogs, making it a relatively unique combinatorial variation within isoquinoline urea libraries . This scarcity in commercial catalogs may confer value for diversity-oriented screening, provided that the user verifies purity and solubility experimentally before committing to large-scale procurement.

Chemical procurement Screening libraries Building blocks

1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea (CAS 648420-18-2): Highest-Yield Application Scenarios Based on Evidence


Fragment-Based Antibacterial Drug Discovery: GyrB/ParE Probe Compound

CAS 648420-18-2 is best positioned as a fragment-like probe for structure-based design targeting the bacterial GyrB/ParE ATP-binding site. The ethyl urea core and 4-methoxyphenethyl substituent are structurally aligned with the fragment hit 13 from Panchaud et al. (2017), which was co-crystallized with E. coli GyrB (PDB 5MMO) and demonstrated engagement of the Asp73-water hydrogen bond network [1]. Researchers can utilize this compound as a starting scaffold for fragment growing at the 5- and 8-positions of the isoquinoline ring, following the optimization trajectory described in the primary literature. The compound's structural simplicity and low molecular weight (321 Da) are consistent with fragment library design principles, making it suitable for SPR, NMR, or X-ray crystallography-based fragment screening campaigns against bacterial topoisomerase targets.

Renal Urea Transporter Pharmacology Tool

Based on the cross-study comparable evidence of urea transporter inhibition (IC₅₀ ≈ 1,000 nM for the closest database analog BDBM50575417 against rat UT-A2) [1], CAS 648420-18-2 may serve as a chemical probe for investigating urea transporter function in renal epithelial cell models. Unlike TRPV1-selective isoquinoline ureas (e.g., A-425619, A-778317), which show negligible urea transporter activity, the 4-methoxyphenethyl substitution appears to confer a unique pharmacological fingerprint [2]. Researchers studying urinary concentrating mechanisms or evaluating diuretic targets should experimentally validate this compound's activity against UT-A and UT-B isoforms, as the modest potency may be improved through medicinal chemistry optimization of the isoquinoline and phenyl ring substituents.

Diversity-Oriented Screening Library Enrichment

CAS 648420-18-2 offers a relatively uncommon combination of the isoquinolin-5-yl urea core with an ethyl-bridged 4-methoxyphenyl substituent, a topology distinct from the more frequently cataloged benzyl-ureas and trifluoromethyl-benzyl ureas [1]. This structural uniqueness can enhance chemical diversity in screening libraries, particularly for phenotypic or target-agnostic screens where scaffold novelty correlates with hit discovery rates. Procurement for diversity-oriented synthesis (DOS) or DNA-encoded library (DEL) campaigns should account for the compound's predicted moderate solubility (inferred from cLogP and HBD/HBA profile) and verify purity by LC-MS before pooling into screening decks [2].

Negative Control or Inactive Analog for TRPV1 Antagonist Assays

Given the class-level inference that the 4-methoxyphenethyl substitution substantially reduces TRPV1 antagonist potency compared to the CF₃-benzyl or tert-butyl-indanyl analogs (estimated 10- to 100-fold reduction in potency) [1], CAS 648420-18-2 may be evaluated as a matched negative control or inactive analog in TRPV1 channel assays. In calcium flux or electrophysiology experiments using A-425619 or A-778317 as positive controls (IC₅₀ ≈ 4–5 nM), this compound can serve to confirm that observed antagonism is aralkyl-substituent-dependent and not driven by the isoquinoline urea scaffold alone. Experimental validation of the compound's TRPV1 activity is essential before deployment in this capacity, as no direct IC₅₀ data are currently available.

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